molecular formula C17H15BrO4 B11552526 2-(4-Bromophenyl)-2-oxoethyl (2-methylphenoxy)acetate

2-(4-Bromophenyl)-2-oxoethyl (2-methylphenoxy)acetate

Cat. No.: B11552526
M. Wt: 363.2 g/mol
InChI Key: FPKUTDHIXQYLNB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl (2-methylphenoxy)acetate is an organic compound that features a bromophenyl group and a methylphenoxy group connected through an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl (2-methylphenoxy)acetate can be achieved through a multi-step process involving the esterification of 4-bromophenylacetic acid with 2-methylphenoxyacetic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl (2-methylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl (2-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl (2-methylphenoxy)acetate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, leading to various biological effects. The oxoethyl linkage and methylphenoxy group contribute to the compound’s overall stability and reactivity, influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: A precursor in the synthesis of 2-(4-Bromophenyl)-2-oxoethyl (2-methylphenoxy)acetate.

    2-Methylphenoxyacetic acid: Another precursor used in the synthesis.

    Ethyl 2-(4-bromophenyl)acetate: A related ester with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15BrO4

Molecular Weight

363.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C17H15BrO4/c1-12-4-2-3-5-16(12)21-11-17(20)22-10-15(19)13-6-8-14(18)9-7-13/h2-9H,10-11H2,1H3

InChI Key

FPKUTDHIXQYLNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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